dodeca-4,8-diene
Description
Dodeca-4,8-diene is a linear aliphatic hydrocarbon with the molecular formula C₁₂H₂₂, characterized by two isolated double bonds at positions 4 and 8. For example, (4Z,8Z)-1,1-dimethoxythis compound (Fig. 10 in ) is a methoxy-substituted variant synthesized via selective ozonolysis of cyclic trienes. Similarly, bicyclic derivatives like (1R,4E,8E,11R)-4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]this compound highlight its structural versatility in natural products . Derivatives such as 4,8-dodecadienedioic acid (CAS 18449-56-4) and 4,8-dimethylthis compound (CAS 92369-83-0) are used in chemical synthesis and specialty applications .
Properties
CAS No. |
24373-92-0 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodeca-4,8-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
LOSVNBNMFDTZID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC=CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-4,8-diene typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed in the hydrogenation or dehydrogenation steps to control the formation of the double bonds at specific positions .
Chemical Reactions Analysis
Types of Reactions
Dodeca-4,8-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Hydrocarbons: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Dodeca-4,8-diene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dodeca-4,8-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . Additionally, it may interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects .
Comparison with Similar Compounds
Dodeca-4,8-diene vs. p-Mentha-1,8-diene (Limonene)
- This compound : A 12-carbon linear diene with isolated double bonds.
- p-Mentha-1,8-diene (Limonene): A cyclic monoterpene (C₁₀H₁₆) with a single double bond in a cyclohexene backbone. Notably, limonene’s thermodynamic properties have been studied via inverse gas chromatography (IGC), though methodological errors in temperature conversions and vaporization enthalpy calculations were identified .
This compound vs. Hexa-2,4-dienoic Acid
- Hexa-2,4-dienoic acid (CAS 110-44-1): A shorter-chain conjugated diene with carboxylic acid functionality, enhancing its polarity and acidity compared to nonpolar this compound .
This compound vs. Dolast-1(15),8-diene
- Dolast-1(15),8-diene: A diterpene with a bicyclic structure isolated from marine algae.
Physical and Chemical Properties
*Note: Limonene’s IGC studies reported inconsistencies in thermodynamic calculations .
Thermodynamic and Analytical Studies
- Limonene : Errors in IGC studies include improper temperature scale usage (Celsius instead of Kelvin), leading to unreliable vaporization enthalpies and solubility parameters .
- This compound Derivatives: (4Z,8Z)-1,1-dimethoxythis compound is synthesized via selective ozonolysis, highlighting its utility in controlled polyene synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
